molecular formula C9H12BrN3O2 B6220273 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 2758002-06-9

4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B6220273
CAS No.: 2758002-06-9
M. Wt: 274.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

CAS No.

2758002-06-9

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-bromo-1-(oxan-2-yl)-1H-pyrazole with a suitable carboxamide precursor. The reaction conditions may vary, but common methods include:

    Heating: The reaction mixture is often heated to facilitate the formation of the desired product.

    Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate.

    Solvents: Solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and provide a medium for the reaction.

Industrial Production Methods

Industrial production of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.

    Reducing Agents: Agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(oxan-2-yl)-1H-pyrazole: A closely related compound with similar structural features but lacking the carboxamide group.

    4-Bromo-1-(oxan-2-yl)-1H-indazole: Another related compound with an indazole ring instead of a pyrazole ring.

Uniqueness

4-Bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer specific chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.